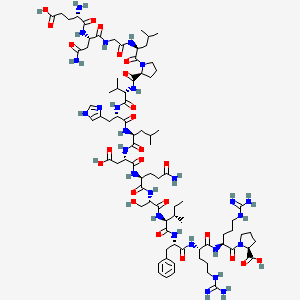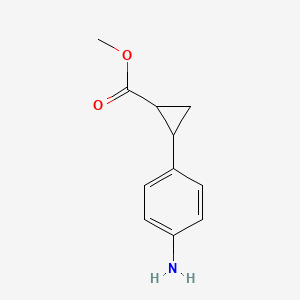
Sodium 4,4-difluorocyclohexane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4,4-difluorocyclohexane-1-sulfinate is a chemical compound with the molecular formula C6H9F2NaO2S. It is commonly used as a reagent in organic synthesis, particularly for the late-stage functionalization of nitrogen-containing heterocycles. This compound is known for its ability to introduce sulfonyl groups into various molecular frameworks, making it a valuable tool in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,4-difluorocyclohexane-1-sulfinate typically involves the reaction of 4,4-difluorocyclohexane with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction scheme is as follows:
4,4-difluorocyclohexane+SO2+NaOH→Sodium 4,4-difluorocyclohexane-1-sulfinate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 4,4-difluorocyclohexane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.
Substitution: The sulfinate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH adjustments .
Major Products
The major products formed from reactions involving this compound include sulfonic acids, thiols, and various substituted cyclohexane derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Sodium 4,4-difluorocyclohexane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the functionalization of heterocycles, aiding in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules, facilitating the study of biological pathways and interactions.
Mechanism of Action
The mechanism by which Sodium 4,4-difluorocyclohexane-1-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditionsThe molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
- Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate
- Sodium cyclohexanesulfinate
- Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate
- Sodium 1,1-difluoroethanesulfinate
Uniqueness
Sodium 4,4-difluorocyclohexane-1-sulfinate is unique due to its specific structural features, which include the presence of two fluorine atoms on the cyclohexane ring. This structural characteristic imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications .
Properties
IUPAC Name |
sodium;4,4-difluorocyclohexane-1-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2S.Na/c7-6(8)3-1-5(2-4-6)11(9)10;/h5H,1-4H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVCXFAMBAWLEV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1S(=O)[O-])(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenyl 2,2,2-triphenylacetate](/img/structure/B8057117.png)



![[(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate](/img/structure/B8057143.png)

![2-Methyl-n-(3-methyl-1h-pyrazol-5-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B8057156.png)
![(1r,5s)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8057170.png)


![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine](/img/structure/B8057204.png)



